molecular formula C14H17ClN6O B2927006 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1291853-15-0

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2927006
M. Wt: 320.78
InChI Key: RSKWRJLFMWFKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazines and 1,2,3-triazoles are both important heterocyclic compounds. Piperazine is a six-membered ring containing two nitrogen atoms, and it is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is known for its stability, and it often appears in various pharmaceuticals and agrochemicals.


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Design and Synthesis of Inhibitors

Research has explored the design and synthesis of various derivatives with inhibitory activities against key enzymes and receptors, showcasing the compound's potential in therapeutic applications. For example, a study on arylisoxazole‐phenylpiperazines highlighted their evaluation as acetylcholinesterase inhibitors, with specific compounds showing potent inhibition, which could be relevant for treating conditions like Alzheimer's disease (Saeedi et al., 2019). Another study involved the synthesis of novel heterocyclic compounds derived from specific triazoles for investigating their lipase and α-glucosidase inhibition, suggesting potential in managing conditions related to metabolic disorders (Bekircan et al., 2015).

Antimicrobial and Anticancer Activity

Several studies have synthesized novel derivatives to evaluate their antimicrobial and anticancer activities. Notably, compounds have shown promising results against various cancer cell lines and pathogenic microorganisms, indicating the compound's potential in developing new therapeutic agents (Hafez et al., 2016). Another study focused on the synthesis of novel heterocyclic compounds, revealing significant antibacterial activity, suggesting their application in treating bacterial infections (Nagaraj et al., 2018).

Structural Analysis and Docking Studies

Research has also delved into structural analysis and docking studies to understand the interaction mechanisms of synthesized compounds with biological targets. For instance, a study on novel compounds synthesized from specific thiazoles and thiophenes provided insights into their antibacterial activity through molecular docking studies, highlighting the role of structure in biological activity (Shahana & Yardily, 2020).

Enzyme Inhibition for Therapeutic Applications

Further research into enzyme inhibitors has led to the development of compounds with potential therapeutic applications. For example, the synthesis and evaluation of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase suggest their utility in disease treatment (Gong et al., 2017).

properties

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O/c1-20-5-7-21(8-6-20)14(22)12-13(18-19-17-12)16-11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKWRJLFMWFKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone

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